

2,4-Diaminoazobenzene molecular weight and formula

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Compound of Interest

Compound Name: 2,4-Diaminoazobenzene

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An In-Depth Technical Guide to 2,4-Diaminoazobenzene

This guide provides a comprehensive overview of **2,4-Diaminoazobenzene**, also known as Chrysoidine, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis protocols, and known biological interactions.

Core Molecular Information

2,4-Diaminoazobenzene is an aromatic azo compound characterized by a diazene bridge (-N=N-) connecting a phenyl group and a benzene-1,3-diamine moiety.^[1] Its structure, featuring two amino groups, makes it a basic compound and a versatile intermediate in organic synthesis.^{[1][2]} Historically, it has been utilized as a dye for textiles and as a biological stain.^{[2][3][4]}

Physicochemical Properties

The key quantitative data for **2,4-Diaminoazobenzene** are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₄	[1][3][5][6][7]
Molecular Weight	212.25 g/mol	[3][5][6][7]
IUPAC Name	4-(phenyldiazenyl)benzene-1,3-diamine	[5]
CAS Number	495-54-5	[3][5][6]
Appearance	Reddish-brown crystalline powder	[5]
Melting Point	117-123 °C	[3][4][6]
Boiling Point	342.09 °C (estimate)	[3][4][6]
Water Solubility	348.393 mg/L at 30 °C	[3][4]

Experimental Protocols: Synthesis

The synthesis of **2,4-Diaminoazobenzene** is a multi-step process rooted in classical organic chemistry reactions involving diazotization and azo coupling.

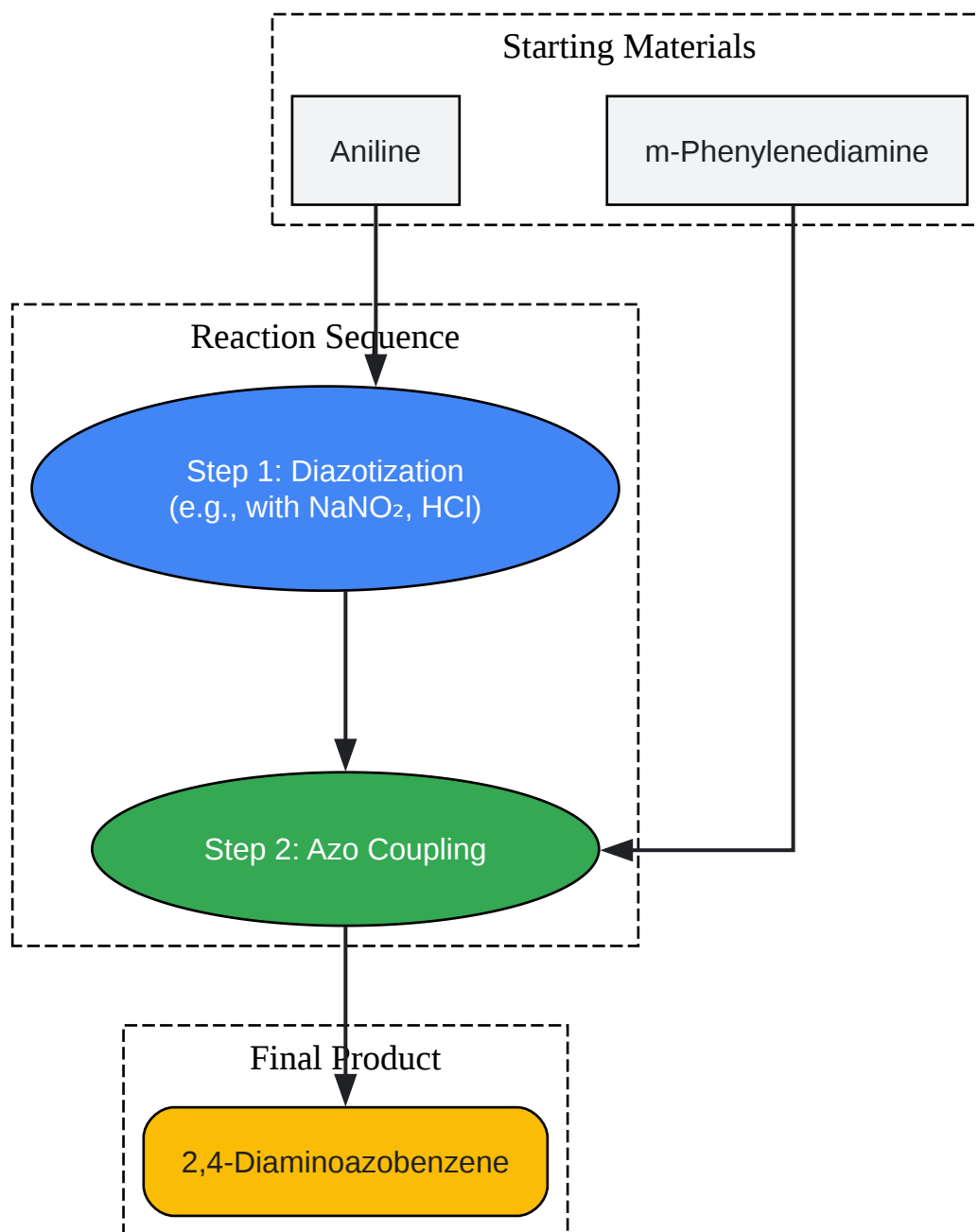
General Synthesis Workflow

A common synthetic route involves the diazotization of an aniline derivative followed by coupling with m-phenylenediamine (benzene-1,3-diamine).[4] An alternative pathway begins with acetanilide.[2]

Methodology via Acetanilide Precursor:

- Nitration of Acetanilide: The synthesis typically starts with the nitration of acetanilide to form p-nitroacetanilide.[2] This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.
- Reduction: The nitro group of p-nitroacetanilide is subsequently reduced to an amino group, yielding p-aminoacetanilide.[2]

- Azo Coupling: Finally, the p-aminoacetanilide undergoes an azo coupling reaction with an appropriate aromatic partner to form the **2,4-Diaminoazobenzene** structure.[2]



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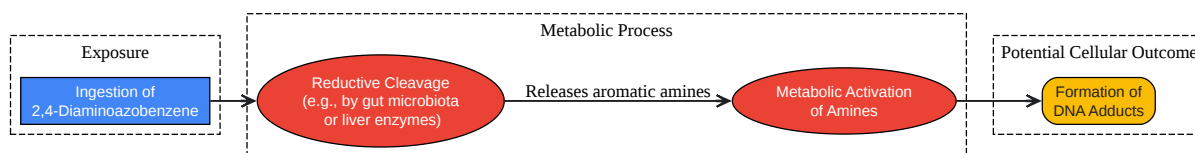
Caption: General synthesis pathway for **2,4-Diaminoazobenzene**.

Biological Activity and Interactions

While not associated with a specific signaling pathway in the way a targeted drug is, **2,4-Diaminoazobenzene** has known biological effects primarily related to toxicology and its historical use in cancer research.

- **Carcinogenicity:** Azo compounds, as a class, are known for their potential health risks, including carcinogenicity.[1] **2,4-Diaminoazobenzene** (Chrysoidine) was historically used to induce Albert hepatoma in mice, establishing it as a tool in models for studying cancer metabolism.[2] However, one study on BALB/c mice did not find a direct link between the administration of 4,4'-diaminoazobenzene (an isomer) and an increase in tumor types usually observed in this mouse strain.[8]
- **Antimicrobial Properties:** Some azo dyes have demonstrated antimicrobial activity.[9] While specific data for **2,4-Diaminoazobenzene** is not detailed, this represents a potential area for further investigation into its bioactivity.
- **Metabolism:** When ingested by mice, only very small quantities of Chrysoidine were found to bind to liver proteins, suggesting specific metabolic and excretory pathways.[5]

The biological activity of azo compounds often stems from their metabolic reduction, which can cleave the -N=N- bond to release the constituent aromatic amines. These amines can then undergo further metabolic activation to reactive species that may interact with cellular macromolecules like DNA.[9]



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Caption: Postulated metabolic pathway leading to potential toxicity.

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References

- 1. CAS 495-54-5: 2,4-Diaminoazobenzene | CymitQuimica [cymitquimica.com]
- 2. Buy 2,4-Diaminoazobenzene (EVT-291984) | 495-54-5 [evitachem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,4-DIAMINOAZOBENZENE CAS#: 495-54-5 [m.chemicalbook.com]
- 5. 2,4-Diaminoazobenzene | C12H12N4 | CID 10317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 495-54-5 · 2,4-Diaminoazobenzene · 048-00762[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Lack of carcinogenicity in mice of 4,4'-diaminobenzanilide and 4,4'-diaminoazobenzene, two intermediates used in the manufacture of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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